molecular formula C20H25NO3Si B13149904 (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone CAS No. 1244855-69-3

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone

Cat. No.: B13149904
CAS No.: 1244855-69-3
M. Wt: 355.5 g/mol
InChI Key: SCQHVUZZTWHJKN-UHFFFAOYSA-N
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Description

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is an organosilicon compound with the molecular formula C20H25NO3Si. This compound is notable for its unique structure, which includes a morpholino group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone typically involves the following steps:

    Formation of the Hydroxymethyl Group: The hydroxymethyl group is introduced to the phenyl ring through a hydroxymethylation reaction.

    Attachment of the Dimethylsilyl Group: The dimethylsilyl group is attached to the phenyl ring using a silylation reaction, often involving reagents such as chlorodimethylsilane and a base like triethylamine.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its organosilicon nature.

Mechanism of Action

The mechanism of action of (3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The hydroxymethyl and morpholino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Dimethyl(4-morpholinophenyl)silyl)phenyl)methanol
  • (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
  • (2-(Trimethylsilyl)benzo[b]thiophen-7-yl)boronic acid

Uniqueness

(3-((2-(Hydroxymethyl)phenyl)dimethylsilyl)phenyl)(morpholino)methanone is unique due to the presence of both a morpholino group and a hydroxymethyl group on the same phenyl ring, along with a dimethylsilyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1244855-69-3

Molecular Formula

C20H25NO3Si

Molecular Weight

355.5 g/mol

IUPAC Name

[3-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H25NO3Si/c1-25(2,19-9-4-3-6-17(19)15-22)18-8-5-7-16(14-18)20(23)21-10-12-24-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

SCQHVUZZTWHJKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3CO

Origin of Product

United States

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